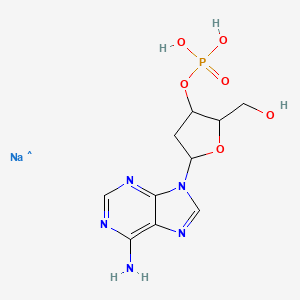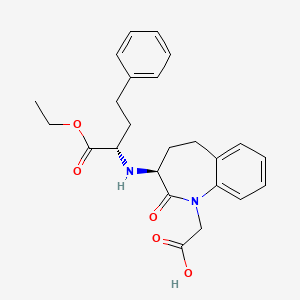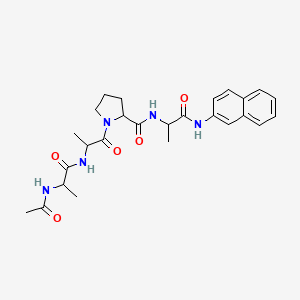![molecular formula C15H19N6O5ST3 B1140978 S-Adenosyl-L-[methyl-3H]methionine CAS No. 111093-45-9](/img/structure/B1140978.png)
S-Adenosyl-L-[methyl-3H]methionine
Vue d'ensemble
Description
S-Adenosyl-L-methionine (SAMe) is a naturally occurring trialkyl sulfonium molecule that is typically associated with biological methyltransfer reactions . It is a direct metabolite of the essential amino acid L-methionine . It is produced naturally in the body, mainly by the liver, and is also manufactured synthetically .
Synthesis Analysis
SAMe is synthesized from ATP and methionine by the enzyme S-Adenosylmethionine synthetase . It is known to donate methylene, aminocarboxypropyl, adenosyl, and amino moieties during natural product biosynthetic reactions . The reaction scope is further expanded as SAMe itself can be modified prior to the group transfer .Molecular Structure Analysis
S-Adenosyl methionine consists of the adenosyl group attached to the sulfur of methionine, providing it with a positive charge . Depending on the enzyme, S-adenosyl methionine can be converted into one of three products: adenosyl radical, S-adenosyl homocysteine, or methylthioadenosine .Physical And Chemical Properties Analysis
SAMe is a naturally occurring trialkyl sulfonium molecule . It is a derivative of methionine and a cofactor for multiple synthetic pathways, particularly as a methyl group donor . It is produced naturally in the body, mainly by the liver, and is manufactured synthetically .Applications De Recherche Scientifique
Cellular Biochemistry and Molecular Basis : SAMe plays a central role in cellular biochemistry, acting as a precursor to various metabolic pathways including methylation, aminopropylation, and transsulfuration. Its biochemical and molecular roles provide a foundation for clinical studies in areas like depression, dementia, liver disease, and osteoarthritis (Bottiglieri, 2002).
Therapeutic Use in Liver Disease : SAMe's role in liver disease has garnered interest due to its involvement in methylation and synthesis of glutathione, a key antioxidant. Although SAMe synthesis is depressed in chronic liver disease, its therapeutic application is still under investigation, with no large, high-quality clinical trials establishing its utility in specific liver diseases to date (Anstee & Day, 2012).
DNA Methyltransferases and Biopolymer Functionalization : SAMe analogs with extended carbon chains have been synthesized and used as cofactors for DNA methyltransferases. This has enabled the targeted functionalization of biopolymers, demonstrating high utility in this area (Dalhoff et al., 2006).
Microbial Production : SAMe has been produced using metabolic engineering of Corynebacterium glutamicum. This method presents a potential application for bacterial production of SAMe without the addition of L-methionine (Han et al., 2016).
Pharmacokinetics in Animals : The pharmacokinetic aspects of SAMe have been studied in various animal species, particularly in the context of its therapeutic use (Stramentinoli & Catto, 1976).
Methyltransferase Enzymes in Biocatalysis and Biotechnological Applications : SAMe-dependent methyltransferases are crucial enzymes in biocatalysis, biosynthesis, and other biotechnological applications. They play a critical role in transferring methyl groups to various biomolecules, impacting disease processes and industrial chemical processing (Struck et al., 2012).
Hepatoprotective Effects : SAMe shows potential hepatoprotective effects against alcohol- and cytochrome P450 2E1-induced liver injury. It participates in glutathione synthesis and regulates hepatocyte growth, differentiation, and death (Cederbaum, 2010).
Safety And Hazards
Orientations Futures
Despite the biological versatility of SAMe, it nevertheless parallels the chemistry of sulfonium compounds used in organic synthesis . The question thus becomes how enzymes catalyze distinct transformations via subtle differences in their active sites . This opens up new avenues for research into the discovery of novel SAM utilizing enzymes that rely on Lewis acid/base chemistry as opposed to radical mechanisms of catalysis .
Propriétés
IUPAC Name |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-(tritritiomethyl)sulfonio]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8+,10+,11+,14+,27?/m0/s1/i1T3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFKEPWMEQBLKI-QGRBLFOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C([3H])([3H])[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015576 | |
| Record name | S-Adenosyl-(methyl-3H)-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Adenosyl-L-[methyl-3H]methionine | |
CAS RN |
111093-45-9 | |
| Record name | S-Adenosyl-(methyl-3H)-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



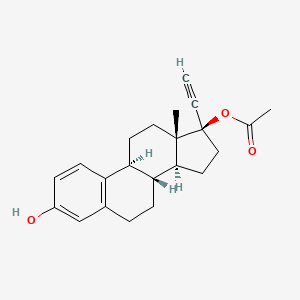
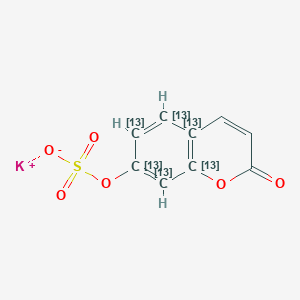
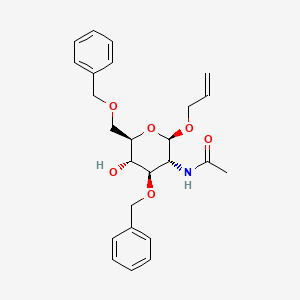
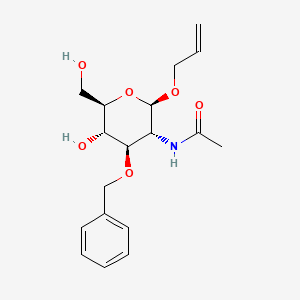

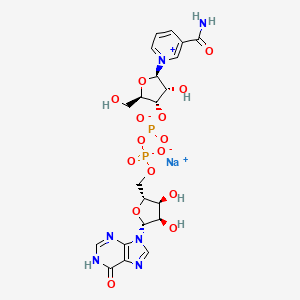
![(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium](/img/structure/B1140909.png)
